trans-1,2-Dimethylcyclohexane

Physical organic chemistry Crystallography Thermal analysis

trans-1,2-Dimethylcyclohexane (CAS 6876-23-9) is the chiral stereoisomer with a diequatorial ground state (>99% population at 298 K, ΔE = 2.7 kcal/mol). Unlike the achiral cis isomer, the trans enantiomers are resolvable on chiral stationary phases, making this compound an essential benchmark for enantioselective chromatography calibration, chiroptical sensor validation, and directed evolution of P450-BM3 variants. Isomer-specific physical properties (mp −89 °C, bp 123–124 °C, density 0.77 g/mL, Henry's constant 0.91 atm·m³/mol) also enable accurate environmental partitioning studies. Procure the pure trans isomer to eliminate achiral background and ensure reproducible stereochemical outcomes.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 6876-23-9
Cat. No. B1581434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Dimethylcyclohexane
CAS6876-23-9
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCCCC1C
InChIInChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1
InChIKeyKVZJLSYJROEPSQ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Dimethylcyclohexane (CAS 6876-23-9): Stereochemical Identity & Thermophysical Baseline for Differentiated Solvent and Chiral Template Selection


trans-1,2-Dimethylcyclohexane (CAS 6876-23-9) is a C8 cycloalkane stereoisomer existing as a pair of non-superimposable enantiomers due to two opposing methyl substituents on the cyclohexane ring [1]. Unlike its achiral cis counterpart, the trans configuration permits a diequatorial chair conformation that minimizes 1,3-diaxial strain, resulting in a characteristic melting point of −89 °C, boiling point of 123–124 °C, and density of 0.77 g/mL at 25 °C . These physical properties diverge sharply from other dimethylcyclohexane isomers, establishing a quantifiable basis for isomer-specific procurement in applications where stereochemistry governs physical behavior, molecular recognition, or environmental partitioning.

Why Generic 1,2-Dimethylcyclohexane (Mixed Isomers) Cannot Substitute for Stereochemically Pure trans-1,2-Dimethylcyclohexane in Critical Applications


The commercial mixture of 1,2-dimethylcyclohexane isomers is not an interchangeable commodity. The cis isomer (CAS 2207-01-4) is achiral, while the trans isomer is chiral and enantiomerically resolvable [1]. The two isomers exhibit fundamentally different conformational equilibria: trans adopts a diequatorial ground state (strain energy +0.56 kcal/mol relative to strain-free reference), whereas cis is locked in a higher-energy axial/equatorial arrangement (+2.7 kcal/mol) [2]. These stereochemical and energetic differences propagate into divergent physical properties, solubility parameters, environmental fate constants, and molecular recognition behavior—making isomer identity, not merely molecular formula, the determining factor for reproducible experimental outcomes [3].

Quantitative Differentiation Evidence for trans-1,2-Dimethylcyclohexane (CAS 6876-23-9) Against Closest Structural Analogs


Melting Point Depression of 39 °C Relative to cis-1,2-Dimethylcyclohexane Enables Low-Temperature Crystallography and Phase-Behavior Applications

The melting point of trans-1,2-dimethylcyclohexane (−89 °C) is 39 °C lower than that of cis-1,2-dimethylcyclohexane (−50 °C), reflecting the fundamentally different crystal packing enabled by the diequatorial conformation in the solid state . Single-crystal X-ray diffraction at 167 K confirms the trans isomer adopts a chair conformation with non-crystallographic twofold symmetry (space group P21/n, Z = 4) [1]. This 39 °C melting point depression directly impacts solvent selection for low-temperature reactions and provides a clear analytical differentiator for isomer identification by differential scanning calorimetry.

Physical organic chemistry Crystallography Thermal analysis

Conformational Strain Energy of +0.56 kcal/mol (Diequatorial) vs. +2.7 kcal/mol for cis-1,2-Dimethylcyclohexane Dictates Differential Reactivity and Spectroscopic Signatures

The lowest-energy chair conformation of trans-1,2-dimethylcyclohexane places both methyl groups equatorial, incurring only a gauche butane interaction between the two substituents (calculated relative strain energy +0.56 kcal/mol by computational modeling) [1]. In contrast, cis-1,2-dimethylcyclohexane is locked into a conformation with one methyl always axial and one equatorial, yielding a strain energy of +2.7 kcal/mol (one axial methyl at +1.8 kcal/mol plus a gauche interaction at +0.9 kcal/mol) [1]. The trans diequatorial conformer is favored by ~2.7 kcal/mol over its own diaxial conformer (two axial methyl groups at 2 × 1.8 = 3.6 kcal/mol minus the 0.9 kcal/mol gauche interaction) [2]. This predicts >99% population of the diequatorial conformer at 298 K, generating a conformationally homogeneous substrate distinct from the dynamically averaged cis isomer.

Conformational analysis Computational chemistry Steric effects

Aqueous Solubility at 298 K: trans Isomer is 20.5% Less Soluble than cis, Driving Differential Environmental Partitioning and Extraction Behavior

At 298.15 K and atmospheric pressure, the aqueous solubility of trans-1,2-dimethylcyclohexane is 4.72 g·m⁻³ (mole fraction solubility 0.759 × 10⁻⁶), compared to 5.94 g·m⁻³ (0.957 × 10⁻⁶) for cis-1,2-dimethylcyclohexane [1]. This represents a 20.5% lower aqueous solubility for the trans isomer. The difference persists across the entire measured temperature range (274–313 K) and is attributed to the more compact, less polarizable molecular shape of the diequatorial conformer. Correspondingly, the Henry's law constant (KH) at 298.15 K is 2580 MPa for trans vs. 1930 MPa for cis, indicating a 34% higher air–water partition driving force for the trans isomer [1]. Independent solid-phase extraction measurements at 30 °C confirm mole fraction solubilities of (0.91 ± 0.01) × 10⁻⁶ for trans and (1.09 ± 0.01) × 10⁻⁶ for cis from isomeric mixtures [2].

Environmental chemistry Hydrophobic partitioning Solubility science

Complete Enantiomeric Resolution of (±)-trans-1,2-Dimethylcyclohexane by Alleno-Acetylenic Cage Receptors—cis Isomer Is Inherently Achiral and Cannot Participate

Enantiopure alleno-acetylenic cage (AAC) receptors achieve complete chiral resolution of racemic trans-1,2-dimethylcyclohexane: (P)₄-AAC exclusively binds the (R,R)-enantiomer, and (M)₄-AAC exclusively binds the (S,S)-enantiomer, as demonstrated by X-ray co-crystal structures [1]. The guest is bound in its higher-energy diaxial conformation within the cage cavity, with the cage-to-open conformational switch producing a chiroptical response (ΔΔϵ = 882 M⁻¹ cm⁻¹ at 304 nm) [1]. This enantioselective recognition is fundamentally inaccessible to cis-1,2-dimethylcyclohexane, which is an achiral meso compound incapable of existing as separable enantiomers [2]. The trans isomer thus serves as a unique chiral probe for evaluating enantioselective host–guest systems.

Supramolecular chemistry Chiral recognition Enantioselective host-guest chemistry

P450-BM3 Catalyzed Hydroxylation: trans-1,2-Dimethylcyclohexane Is the Only Substrate Retaining Preexisting Chirality, Enabling Mechanistic Probe Studies Distinct from All Other Disubstituted Cyclohexanes

Wild-type P450-BM3 catalyzes the regio- and diastereoselective hydroxylation of cis- and trans-1,2-dimethylcyclohexane, cis- and trans-1,4-dimethylcyclohexane, and trans-1,4-methylisopropylcyclohexane [1]. In all cases except chiral trans-1,2-dimethylcyclohexane, the hydroxylation event at a methylene group induces desymmetrization with simultaneous creation of three centers of chirality [1]. Because trans-1,2-dimethylcyclohexane already possesses two stereogenic centers, the enzymatic hydroxylation does not create chirality de novo but rather modifies an existing chiral scaffold, making it uniquely suitable as a mechanistic probe to disentangle substrate-controlled vs. enzyme-controlled stereochemical outcomes [1][2].

Biocatalysis Cytochrome P450 C–H activation

Boiling Point Depressed by 6–7 °C vs. cis-1,2-Dimethylcyclohexane Enables Distillation-Based Isomer Separation and Purity Verification

The boiling point of trans-1,2-dimethylcyclohexane is 123–124 °C at atmospheric pressure, which is 6–7 °C lower than that of cis-1,2-dimethylcyclohexane (129–130 °C) . This boiling point difference, while modest, is sufficient for fractional distillation separation and provides a rapid GC retention time differentiation for isomer identity confirmation. The lower boiling point of the trans isomer correlates with its reduced molecular polarizability in the diequatorial conformation and weaker intermolecular dispersion forces compared to the cis isomer, which presents a more polarizable axial-equatorial surface [1].

Separation science Distillation Quality control

High-Value Application Scenarios for trans-1,2-Dimethylcyclohexane (CAS 6876-23-9) Driven by Quantitative Differentiation Evidence


Chiral Probe and Calibration Standard for Enantioselective Chromatography and Chiroptical Sensor Development

trans-1,2-Dimethylcyclohexane is one of the simplest chiral cycloalkanes available in high enantiomeric purity. Unlike the achiral cis isomer, the trans enantiomers can be resolved on chiral stationary phases and used to calibrate enantioselective HPLC or GC methods. The complete chiral resolution demonstrated with alleno-acetylenic cage receptors (ΔΔϵ = 882 M⁻¹ cm⁻¹) [1] establishes this compound as a benchmark substrate for evaluating novel chiral selectors, chiral nanotubes, and chiroptical sensors. Procurement of the pure trans isomer (rather than a cis/trans mixture) is mandatory for these applications, as cis contamination would introduce an achiral background that obscures enantiomeric excess measurements.

Mechanistic Probe for Enzymatic C–H Activation and Directed Evolution Studies with Cytochrome P450 Monooxygenases

As the only disubstituted cyclohexane substrate in the P450-BM3 panel that retains preexisting stereogenic centers, trans-1,2-dimethylcyclohexane enables researchers to distinguish enzyme-controlled stereoselectivity from substrate-controlled diastereoselectivity [2]. This makes it an essential control substrate in directed evolution campaigns aimed at engineering P450 variants with altered regio- or stereoselectivity. The use of isomerically pure trans material is critical, because cis contamination would introduce an achiral substrate that undergoes desymmetrization upon hydroxylation, confounding product distribution analysis.

Conformational Analysis Benchmark and Computational Chemistry Reference Standard

The well-characterized diequatorial–diaxial equilibrium (ΔE = 2.7 kcal/mol, >99% diequatorial population at 298 K) [3] makes trans-1,2-dimethylcyclohexane a standard benchmark for validating molecular mechanics force fields, DFT functionals, and ab initio methods (CCSD(T)/6-311++G(d,p) level) for conformational energy calculations [4]. The gauche butane interaction (+0.9 kcal/mol) present in the diequatorial conformer provides a quantifiable steric parameter absent in trans-1,4-dimethylcyclohexane (strain-free diequatorial), making the 1,2-isomer uniquely informative for calibrating computational models of 1,2-disubstituted systems.

Environmental Fate and Partitioning Studies Requiring Isomer-Specific Physicochemical Constants

The 20.5% lower aqueous solubility and 34% higher Henry's law constant of trans-1,2-dimethylcyclohexane relative to its cis isomer [5] mean that environmental fate models for gasoline-range hydrocarbons must use isomer-specific parameters rather than lumped values for 'dimethylcyclohexane.' For groundwater contamination studies, air–water partitioning calculations, and soil organic carbon–water distribution estimates, procurement of the individual trans isomer enables generation of accurate, isomer-resolved fate parameters. The Henry's law constant (0.91 atm·m³/mol at 25 °C) and aqueous solubility data (4.72 g·m⁻³ at 298 K) provide directly usable input parameters for multimedia environmental models.

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